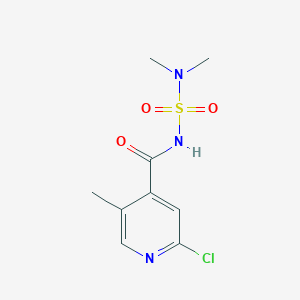

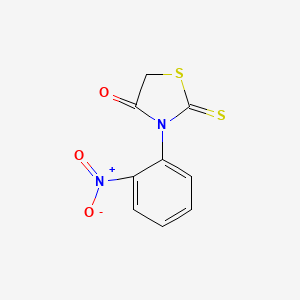

![molecular formula C18H17NO2S2 B2481327 N-(2-(苯并[b]噻吩-3-基)-2-羟基乙基)-2-(甲硫基)苯甲酰胺 CAS No. 2034405-60-0](/img/structure/B2481327.png)

N-(2-(苯并[b]噻吩-3-基)-2-羟基乙基)-2-(甲硫基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds structurally related to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(methylthio)benzamide often involves multi-step reactions, including condensation, cyclocondensation, and metallation with n-butyl-lithium, followed by reactions with carbon dioxide, dimethyl sulphate, or dimethyl disulphide to introduce specific functional groups (Dickinson & Iddon, 1971). These methods allow for the introduction of hydroxy, methyl, and methylthio groups at specific positions on the benzamide ring, crucial for the compound's final properties.

Molecular Structure Analysis

X-ray diffraction studies and spectral analysis are essential tools for determining the molecular structure of benzamide derivatives. For example, crystallography reports reveal how hydrogen bonding and π-π interactions stabilize the crystal structure of related compounds, providing insights into their molecular conformations and stability (Sharma et al., 2016). Such studies are critical for understanding the 3D arrangement of atoms and the molecular geometry of these compounds.

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including bromination, ring-opening reactions, and reactions with NN-dimethyl-formamide and carbon dioxide to yield carbaldehyde or carboxylic acid derivatives. These reactions demonstrate the reactivity of specific positions on the benzamide ring and the ability to introduce new functional groups, affecting the compound's chemical properties (Dickinson & Iddon, 1971).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. For example, the presence of hydroxy, methyl, and methylthio groups can influence the compound's solubility in different solvents, melting point, and the way it crystallizes. These properties are determined using various analytical techniques, including melting point determination, solubility testing, and X-ray crystallography.

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as acidity, basicity, reactivity towards different chemical reagents, and stability, are influenced by the functional groups present in the molecule and its overall molecular structure. Spectroscopic studies, density functional theory (DFT) calculations, and reactivity tests provide insights into the electronic properties, energy levels, and chemical reactivity of these compounds, facilitating the understanding of their behavior in chemical reactions (Gornostaev et al., 2020).

科学研究应用

选择性N-苯酰化

- 氨基酚的选择性N-苯酰化:本文讨论了使用苯酰异硫氰酸酯对2-氨基酚和4-氨基酚进行N-苯酰化。所得的N-(2-羟基苯基)苯酰胺是具有生物学意义的化合物,通过各种分析和光谱数据(Singh, Lakhan, & Singh, 2017)进行鉴定。

抗菌性能

- 合成和抗菌性能:酰硫脲衍生物对各种细菌和真菌菌株表现出显著的抗菌活性。这些衍生物是由苯酰异硫氰酸酯和初级芳香胺制备的,通过熔点、溶解度和光谱数据(Limban et al., 2011)进行表征。

抗病原活性

- 新硫脲衍生物的抗病原活性:对细菌细胞的硫脲酰衍生物进行的测试表明其具有潜在的抗病原活性,特别是对铜绿假单胞菌和金黄色葡萄球菌菌株(Limban, Marutescu, & Chifiriuc, 2011)。

抗氧化活性

- 苯并噻唑衍生物的抗氧化活性评价:苯并噻唑和硫脲等研究化合物表现出抗氧化性质。该研究评估了它们清除自由基和保护反应性物种的能力(Cabrera-Pérez等,2016)。

组蛋白去乙酰化酶抑制

- 组蛋白去乙酰化酶抑制剂的口服活性:N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-基氨基)甲基]苯酰胺,与所讨论的化合物在结构上相关,是一种口服活性的组蛋白去乙酰化酶抑制剂,在癌症治疗中具有潜力(Zhou et al., 2008)。

抗癌性能

- 苯酰胺金属配合物的抗癌评价:2-羟基-N-(4-苯基噻唑-2-基)苯酰胺金属配合物对人类结肠癌细胞表现出显著的细胞毒性,表明其作为抗肿瘤药物的潜力(Rizk, Emara, & Mahmoud, 2021)。

杂环合成

- 杂环骨架的合成:该化合物与各种试剂的反应导致不同的环状产物形成,有助于杂环化学和潜在药物开发(Fathalla & Pazdera, 2002)。

结构分析

- 晶体结构研究:X射线衍射研究提供了相关化合物的晶体结构的见解,有助于理解它们的分子相互作用和稳定性(Sharma et al., 2016)。

属性

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S2/c1-22-16-8-4-3-7-13(16)18(21)19-10-15(20)14-11-23-17-9-5-2-6-12(14)17/h2-9,11,15,20H,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMHKQASTMRDCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

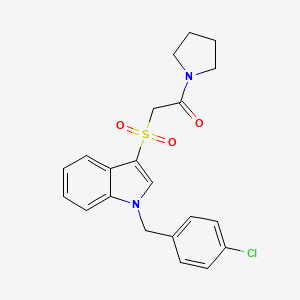

![N,N-diethyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2481244.png)

![2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2481246.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2481247.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2481250.png)

![6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481253.png)

![(2S)-4-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2481254.png)

![Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/no-structure.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2481260.png)